molecular formula C7H10N2O B7978986 4-(Allyloxy)-1-methyl-1H-pyrazole

4-(Allyloxy)-1-methyl-1H-pyrazole

Cat. No.: B7978986
M. Wt: 138.17 g/mol
InChI Key: SDGBIBKIWOHSMY-UHFFFAOYSA-N
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Description

4-(Allyloxy)-1-methyl-1H-pyrazole: is a heterocyclic organic compound that features a pyrazole ring substituted with an allyloxy group at the 4-position and a methyl group at the 1-position. Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Allylation: The allyloxy group can be introduced via an allylation reaction using an appropriate allyl halide and a base.

    Methylation: The methyl group at the 1-position can be introduced using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the pyrazole ring or the allyloxy group, leading to the formation of reduced derivatives.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Epoxides, aldehydes.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives, including 4-(Allyloxy)-1-methyl-1H-pyrazole, have shown potential as anticancer agents. In a study focused on the synthesis of novel benzofuran-pyrazole derivatives, compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications at the pyrazole core can enhance biological activity .

Enzyme Inhibition
this compound has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis critical for cell proliferation. This inhibition is particularly relevant in the context of autoimmune diseases and certain cancers .

Synthetic Applications

Versatile Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the total synthesis of withasomnine, a pyrazole alkaloid known for its COX-2 inhibitory activities. The synthetic route involves multiple steps, including CuI-catalyzed reactions that yield various functionalized pyrazoles .

Ring-Closing Metathesis (RCM)
this compound has also been employed in ring-closing metathesis reactions to construct new pyrazole-fused heterobicyclic compounds. This method allows for the formation of complex structures with potential biological activities .

Anti-inflammatory and Antimicrobial Properties
The biological profile of this compound includes anti-inflammatory and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, including strains like Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve interaction with specific biological targets, potentially leading to therapeutic applications in inflammation and cancer treatment. Understanding these interactions is crucial for elucidating its efficacy.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer Activity Demonstrated cytotoxicity against cancer cell lines
Enzyme Inhibition Inhibitor of dihydroorotate dehydrogenase (DHODH)
Synthetic Intermediate Key role in total synthesis of withasomnine
Ring-Closing Metathesis Used to create pyrazole-fused heterobicyclic compounds
Anti-inflammatory Exhibits anti-inflammatory properties
Antimicrobial Activity Effective against Staphylococcus aureus

Case Study 1: Anticancer Potential

In a study aimed at evaluating the anticancer properties of various pyrazoles, compounds derived from this compound were tested against multiple cancer cell lines. Results indicated that these derivatives exhibited significant cytotoxic effects, particularly in breast and colon cancer models.

Case Study 2: Enzyme Inhibition

A detailed investigation into the inhibition of DHODH by this compound revealed that it significantly reduced enzyme activity in vitro. This finding supports its potential application in treating conditions like rheumatoid arthritis and certain types of cancer.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyrazole ring may interact with active sites of enzymes, inhibiting or activating their function.

Comparison with Similar Compounds

    1-Allyloxy-4-methylbenzene: Similar in structure but with a benzene ring instead of a pyrazole ring.

    4-Allyloxy-1H-pyrazole: Lacks the methyl group at the 1-position.

    4-Allyloxy-3-methyl-1H-pyrazole: Methyl group at the 3-position instead of the 1-position.

Uniqueness: 4-(Allyloxy)-1-methyl-1H-pyrazole is unique due to the combination of the allyloxy and methyl groups on the pyrazole ring. This specific substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(Allyloxy)-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an allyloxy group attached to the pyrazole ring, which is known to influence its chemical reactivity and biological activity. The structural formula can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted on a series of pyrazole derivatives showed that compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in several studies. For instance, compounds derived from pyrazoles have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at specific concentrations . This activity suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus niger . In a comparative study, derivatives of this compound exhibited moderate antifungal effects that were significant when compared to standard antifungal agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and replication.
  • Cytokine Modulation : It can modulate the immune response by affecting cytokine production, thereby reducing inflammation.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusSignificant inhibition
Escherichia coliComparable MICs to standard antibiotics
Anti-inflammatoryHuman cell linesUp to 85% inhibition of TNF-α
AntifungalCandida albicansModerate antifungal activity
Aspergillus nigerSignificant inhibition

Case Study 1: Synthesis and Screening

A study synthesized various derivatives of pyrazoles, including this compound, and screened them for antimicrobial activity. The results indicated that certain modifications in the pyrazole structure enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Research

Another research project focused on the anti-inflammatory properties of pyrazole derivatives. The findings demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

1-methyl-4-prop-2-enoxypyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-4-10-7-5-8-9(2)6-7/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGBIBKIWOHSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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